molecular formula C22H36N2O11 B12943213 Oseltamivir citrate

Oseltamivir citrate

Cat. No.: B12943213
M. Wt: 504.5 g/mol
InChI Key: RTTTXRYICWJNLK-ONAKXNSWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Oseltamivir citrate is an antiviral medication primarily used to treat and prevent influenza A and influenza B, the viruses responsible for the flu. It is marketed under the brand name Tamiflu. This compound functions as a neuraminidase inhibitor, which prevents the release of new viral particles from infected cells, thereby limiting the spread of the virus within the body .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oseltamivir citrate involves several key steps. The starting material is shikimic acid, which undergoes a series of chemical transformations including protection, oxidation, and reduction reactions. The key steps include:

    Protection of hydroxyl groups: Shikimic acid is protected using acetonide.

    Oxidation: The protected shikimic acid is oxidized to form an intermediate compound.

    Reduction: The intermediate is reduced to form a cyclohexene derivative.

    Amination: Introduction of an amino group to form the desired amine.

    Esterification: The amine is esterified to form oseltamivir.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar steps as the laboratory synthesis but optimized for efficiency and yield. The process includes:

Chemical Reactions Analysis

Types of Reactions

Oseltamivir citrate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing agents: Used in the oxidation steps.

    Reducing agents: Used in the reduction steps.

    Aminating agents: Used to introduce the amino group.

    Esterifying agents: Used in the esterification step.

Major Products Formed

Scientific Research Applications

Oseltamivir citrate has a wide range of applications in scientific research, including:

Mechanism of Action

Oseltamivir citrate exerts its effects by inhibiting the activity of the viral neuraminidase enzyme. This enzyme is essential for the release of new viral particles from infected cells. By blocking neuraminidase, oseltamivir prevents the spread of the virus within the respiratory tract. The molecular target is the neuraminidase enzyme, and the pathway involves competitive inhibition of the enzyme’s active site .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Oseltamivir citrate is unique due to its oral bioavailability and ease of administration compared to other neuraminidase inhibitors like zanamivir, which is inhaled. It is also effective against both influenza A and B viruses, making it a versatile antiviral agent .

Properties

Molecular Formula

C22H36N2O11

Molecular Weight

504.5 g/mol

IUPAC Name

ethyl (3R,4R,5S)-4-acetamido-5-amino-3-pentan-3-yloxycyclohexene-1-carboxylate;2-hydroxypropane-1,2,3-tricarboxylic acid

InChI

InChI=1S/C16H28N2O4.C6H8O7/c1-5-12(6-2)22-14-9-11(16(20)21-7-3)8-13(17)15(14)18-10(4)19;7-3(8)1-6(13,5(11)12)2-4(9)10/h9,12-15H,5-8,17H2,1-4H3,(H,18,19);13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/t13-,14+,15+;/m0./s1

InChI Key

RTTTXRYICWJNLK-ONAKXNSWSA-N

Isomeric SMILES

CCC(CC)O[C@@H]1C=C(C[C@@H]([C@H]1NC(=O)C)N)C(=O)OCC.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Canonical SMILES

CCC(CC)OC1C=C(CC(C1NC(=O)C)N)C(=O)OCC.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Origin of Product

United States

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